molecular formula C10H18ClNO2S B1438148 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185299-73-3

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1438148
M. Wt: 251.77 g/mol
InChI Key: KARXMBKNLJDMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride, also known as THP-HCl, is a synthetic organic compound used in scientific research. It is a derivative of piperidine, a cyclic amine with a six-membered ring structure. THP-HCl has a range of applications in the fields of pharmacology, biochemistry, and physiology. It is used to study enzyme activity and receptor binding, as well as to modulate the activity of various neurotransmitters.

Scientific Research Applications

Crystal Structure Analysis

4-Piperidinecarboxylic acid hydrochloride has been characterized through single crystal X-ray diffraction, revealing its orthorhombic crystal structure. The piperidine ring adopts a chair conformation with the carboxyl group positioned equatorially. This structural insight is crucial for understanding the compound's interaction in various chemical environments and potential applications in designing new compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Conformational Studies

Research into the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their structural and conformational analysis through NMR spectroscopy and X-ray diffraction provides valuable insights into the chemical behavior and potential applications of similar compounds. The study of these compounds' preferred conformations and their inhibitory effects on 3H-GABA binding to sinaptosomal brain membranes contributes to our understanding of their biochemical interactions (Burgos et al., 1992).

Novel Compound Synthesis

Research into the synthesis of diamino-substituted pyrano and pyrimidine derivatives involving compounds related to 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride demonstrates the compound's versatility in creating new molecules. These synthetic pathways, involving reactions with benzoyl isothiocyanate and subsequent cyclization, highlight the potential for developing novel compounds with various applications, from medicinal chemistry to materials science (Paronikyan et al., 2016).

Anticancer Activity Studies

Research into polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, derived from similar structural frameworks, shows significant anticancer activity. The one-pot multicomponent synthesis of these compounds, followed by their evaluation as anticancer agents, underscores the therapeutic potential of compounds within this chemical class, offering a promising avenue for developing new anticancer drugs (Aeluri et al., 2012).

properties

IUPAC Name

1-(thiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-14-7-9;/h8-9H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXMBKNLJDMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CCSC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.